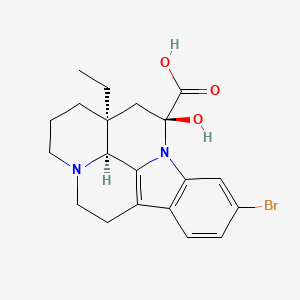

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)-

Description

This compound is a brominated derivative of the eburnamenine alkaloid family, characterized by a 14-carboxylic acid backbone with a hydroxyl group at position 14 and a bromine substitution at position 11. Its stereochemistry is defined by the 3α, 14β, and 16α configurations, which influence its molecular interactions and biological activity.

Synthesis involves the oxidation of precursor alkaloids in methanol or ethanol under alkaline conditions, often using nickel peroxide as a catalyst. The bromination step at position 11 is critical for achieving specificity .

Pharmacologically, the compound shares vasodilatory and neuroprotective properties with its parent alkaloids, such as vinpocetine, but its bromine substituent may confer enhanced blood-brain barrier permeability or metabolic stability .

Properties

CAS No. |

84964-13-6 |

|---|---|

Molecular Formula |

C20H23BrN2O3 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

(15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylic acid |

InChI |

InChI=1S/C20H23BrN2O3/c1-2-19-7-3-8-22-9-6-14-13-5-4-12(21)10-15(13)23(16(14)17(19)22)20(26,11-19)18(24)25/h4-5,10,17,26H,2-3,6-9,11H2,1H3,(H,24,25)/t17-,19+,20+/m1/s1 |

InChI Key |

FBEGJYJKZSOHNQ-HOJAQTOUSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)O)O)C=C(C=C5)Br |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)O)O)C=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3α,14β,16α)-, is generally achieved through semisynthetic modification of naturally occurring vincamine or related eburnamenine alkaloids. The synthesis involves selective bromination at the 11-position, reduction of the 14,15-double bond to form the dihydro derivative, and hydroxylation at the 14-position, followed by esterification to form the methyl or ethyl ester.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | Starting Material | Extraction or isolation of vincamine or related eburnamenine alkaloid | Natural alkaloid sources (e.g., Vinca minor) | Pure vincamine or eburnamenine precursor |

| 2 | Bromination | Selective bromination at the 11-position of the eburnamenine skeleton | Brominating agents (e.g., N-bromosuccinimide) | 11-bromo derivative |

| 3 | Reduction | Reduction of the 14,15-double bond to form the dihydro derivative | Catalytic hydrogenation or chemical reducing agents | 14,15-dihydro compound |

| 4 | Hydroxylation | Introduction of hydroxyl group at the 14-position | Hydroxylating agents or controlled oxidation | 14-hydroxy substitution |

| 5 | Esterification | Conversion of carboxylic acid to methyl or ethyl ester | Methanol or ethanol with acid catalyst | Methyl or ethyl ester of the compound |

| 6 | Purification | Chromatographic or crystallization purification | Column chromatography, recrystallization | Pure Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy- ester |

This synthetic sequence is supported by literature reports on brovincamine and related compounds, which emphasize the importance of stereochemical control during reduction and hydroxylation steps to maintain the (3α,14β,16α) configuration.

Representative Experimental Data

Bromination and Reduction

- Bromination is typically performed using N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity at the 11-position.

- The reduction of the double bond at positions 14 and 15 is commonly achieved by catalytic hydrogenation over palladium on carbon (Pd/C) under mild pressure and temperature to preserve other functional groups.

Hydroxylation

- Hydroxylation at position 14 can be introduced by controlled oxidation using reagents such as osmium tetroxide or via hydroboration-oxidation methods, ensuring the correct stereochemistry.

Esterification

- The free carboxylic acid is esterified using methanol or ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Summary Table of Preparation Conditions

| Step | Reagent/Agent | Solvent/Medium | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | 0–5 °C | 1–3 hours | Regioselective bromination at C-11 |

| Reduction | Pd/C catalyst, H2 gas | Ethanol or MeOH | Room temp, 1 atm | 2–6 hours | Stereoselective hydrogenation |

| Hydroxylation | OsO4 or BH3/THF + H2O2 | Tetrahydrofuran (THF) | 0–25 °C | 1–4 hours | Stereospecific hydroxyl introduction |

| Esterification | Methanol/Ethanol + H2SO4 | Methanol/Ethanol | Reflux (~65 °C) | 4–8 hours | Formation of methyl/ethyl ester |

Analytical Characterization

The final product is characterized by:

- NMR Spectroscopy (1H and 13C NMR): Confirms the stereochemistry and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight (~433.34 g/mol).

- Infrared Spectroscopy (IR): Identifies functional groups, especially ester carbonyl and hydroxyl.

- Optical Rotation: Confirms stereochemical purity (+8.7° in CHCl3).

- Melting Point: Around 214 °C with decomposition, consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- undergoes various chemical reactions, including:

Oxidation: Converts the hydroxyl group to a carbonyl group.

Reduction: Reduces the bromine substituent to a hydrogen atom.

Substitution: Replaces the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with distinct pharmacological properties. For example, oxidation may yield a ketone derivative, while substitution can introduce new functional groups that enhance or modify the compound’s biological activity .

Scientific Research Applications

Basic Information

- Molecular Formula : C21H25BrN2O3

- Molecular Weight : 421.34 g/mol

- CAS Registry Number : 84964-12-5

- Melting Point : 144 °C

These properties indicate that Eburnamenine-14-carboxylic acid is a stable compound suitable for various experimental conditions.

Cognitive Enhancement

Eburnamenine-14-carboxylic acid has been studied for its cognitive-enhancing properties. Research indicates that derivatives of this compound, such as VA-045, may improve memory and learning functions in models of traumatic brain injury (TBI). In a study involving mice, VA-045 was shown to mitigate deficits in both retrograde and anterograde amnesia induced by TBI . The compound's mechanism is believed to involve modulation of neurotransmitter systems that are crucial for memory formation.

Neuroprotective Effects

The neuroprotective effects of Eburnamenine derivatives have been explored in various studies. For instance, it has been suggested that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's . The ability to enhance neuronal survival while promoting cognitive function positions Eburnamenine derivatives as promising candidates for further development.

Pharmacokinetics and Bioavailability

A significant aspect of the research surrounding Eburnamenine-14-carboxylic acid involves its pharmacokinetics. Studies have shown that the bioavailability of its esters can influence their effectiveness as cognitive enhancers. For example, the pharmacokinetics of apovincaminic acid, a metabolite of vinpocetine (which is related to Eburnamenine), were evaluated to understand how different formulations affect absorption and efficacy in humans .

Case Study 1: VA-045 in TBI Models

In a controlled experiment, VA-045 was administered to mice with induced TBI. The results indicated significant improvements in memory tasks compared to control groups. Mice treated with VA-045 demonstrated quicker recovery times and better performance on water-finding tasks, suggesting its potential as a therapeutic agent for cognitive impairments following brain injuries .

Case Study 2: Neuroprotection in Neurodegenerative Models

Another study assessed the neuroprotective effects of Eburnamenine derivatives on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with these compounds reduced cell death and preserved synaptic integrity, highlighting their potential role in treating conditions like Alzheimer's disease .

Table 1: Summary of Pharmacological Effects

| Application | Effect | Study Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory in TBI models | |

| Neuroprotection | Reduced cell death under oxidative stress | |

| Pharmacokinetics | Evaluated bioavailability |

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels in the vascular system. By blocking these channels, it induces vasodilation, which enhances blood flow to the brain. This mechanism is particularly beneficial in treating conditions associated with reduced cerebral circulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with related eburnamenine derivatives:

Key Differences and Implications

- Bromine Substitution: The 11-bromo group in the target compound increases molecular weight (MW = 433.34 g/mol) compared to non-brominated analogs (e.g., 14β-hydroxyvincadifformine, MW = 354.45 g/mol). This enhances lipophilicity (cLogP ~3.2 vs.

- Ester vs. Carboxylic Acid : Vincamine’s methyl ester group improves oral bioavailability compared to the free carboxylic acid form, which may limit the target compound’s pharmacokinetics unless prodrug strategies are employed .

- Epoxy Modifications : The 14,17-epoxy derivative (Compound 21) exhibits a higher melting point (206°C vs. 173°C for 14β-hydroxyvincadifformine), suggesting greater crystallinity due to hydrogen bonding from the epoxy group .

Pharmacological Profile

- Vasodilation : The target compound’s vasodilatory effects are mechanistically similar to vinpocetine, a derivative of 14,15-dihydroeburnamenine, but its bromine atom may reduce oxidative metabolism, prolonging half-life .

- Neuroprotection : Unlike 3α,5α-pregnane steroids (e.g., in ), which modulate GABA receptors, eburnamenine derivatives act via sodium channel inhibition and cerebral blood flow enhancement, indicating divergent therapeutic pathways .

Biological Activity

Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- is an indole alkaloid derived from the vinca plant family. This compound has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and cognitive enhancement. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C21H26N2O3

- Molecular Weight : Approximately 368.47 g/mol

- Structural Features : The compound features a pentacyclic ring system and specific stereochemical configurations at the 3, 14, and 16 positions that are crucial for its biological activity.

Neuroprotective Effects

Eburnamenine-14-carboxylic acid has been studied for its neuroprotective properties, particularly its ability to modulate neurotransmitter systems. Research indicates that it may enhance cholinergic activity, which is vital for cognitive functions such as memory and learning. Its lipophilicity allows it to cross biological membranes effectively, enhancing its pharmacological efficacy.

Cognitive Enhancement

In animal studies, derivatives of Eburnamenine have shown promise in improving cognitive deficits associated with traumatic brain injury (TBI). For instance, a study demonstrated that VA-045 (a derivative of Eburnamenine) significantly improved learning and memory performance in mice with TBI-induced amnesia . The study utilized various behavioral tests to assess cognitive function and found that treated animals exhibited reduced latency in memory tasks compared to untreated controls.

Pharmacokinetics

Pharmacokinetic studies have explored the absorption and bioavailability of Eburnamenine derivatives. A comparative study on vinpocetine (an analog) indicated that the pharmacokinetics of its metabolites are characterized by first-order kinetics and similar bioavailability profiles between different formulations . Such findings are essential for understanding how Eburnamenine can be effectively utilized in therapeutic contexts.

Comparative Analysis with Related Compounds

Eburnamenine-14-carboxylic acid shares structural similarities with several other alkaloids known for their biological activities. The following table summarizes key comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Vincamine | Parent compound; similar indole structure | Known for cognitive enhancement effects |

| Vinblastine | Indole alkaloid used in cancer treatment | Significant antitumor activity |

| Vincristine | Similar to vinblastine; used in chemotherapy | Effective against various cancers |

Eburnamenine stands out due to modifications that enhance its lipophilicity and potentially improve pharmacokinetic properties compared to its analogs.

Case Studies

- Cognitive Recovery Post-TBI : In a controlled study involving mice subjected to TBI, treatment with VA-045 led to significant improvements in both learning and memory tasks compared to controls. The study highlighted the potential of Eburnamenine derivatives as therapeutic agents for cognitive impairments following brain injuries .

- Neuroprotective Mechanisms : A systematic review noted that eburnamine derivatives exhibit modulatory effects on brain circulation and neuronal homeostasis. These compounds have shown antihypoxic and neuroprotective properties across various experimental models .

Q & A

How can the stereochemical configuration of this compound be rigorously validated?

Basic Research Focus

The compound’s stereochemical complexity (3α,14β,16α) requires validation via X-ray crystallography or nuclear Overhauser effect (NOE) spectroscopy in NMR studies. For instance, vicinal coupling constants in H-NMR can differentiate axial/equatorial proton orientations in the indole-pyrrolidine scaffold. Comparative analysis with structurally resolved analogs like vincamine (3α,14β,16α-configuration, ) can provide reference data. Circular dichroism (CD) spectroscopy may further confirm optical activity linked to chiral centers .

What synthetic strategies optimize the introduction of the 11-bromo substituent?

Advanced Research Focus

Electrophilic bromination at position 11 is challenging due to competing ring oxidation. A regioselective approach using N-bromosuccinimide (NBS) under controlled conditions (e.g., -15°C in dichloromethane) minimizes side reactions. Post-functionalization of a preformed eburnamenine core (e.g., via ethyl ester intermediates, as in ) may improve yield. Monitoring by LC-MS ensures purity, while C-NMR confirms substitution patterns. Contrast with methoxy-substituted analogs () highlights steric/electronic effects of bromine on reactivity .

How does the 11-bromo group influence PDE1 inhibition compared to non-brominated analogs?

Basic Research Focus

The 11-bromo group likely enhances steric hindrance, reducing binding affinity to PDE1’s catalytic site compared to vinpocetine (non-brominated, Ki = 14 µM, ). Competitive inhibition assays using H-cAMP/cGMP and recombinant PDE1 isoforms are critical. Molecular docking studies can model interactions with PDE1’s hydrophobic pocket, where bromine may disrupt key hydrogen bonds. Compare IC₅₀ values with vincamine ( ) and apovincaminic acid ( ) to quantify substituent effects .

What methodologies resolve contradictions in reported neuroprotective efficacy?

Advanced Research Focus

Discrepancies in neuroprotection may stem from metabolite variability (e.g., apovincaminic acid, ) or species-specific metabolism. Design in vivo studies with isotopic labeling (e.g., C-tracking) to monitor blood-brain barrier penetration and metabolite profiles. Pair with in vitro models (primary neuronal cultures) under hypoxia to isolate direct vs. indirect effects. Contrast with antidiabetic activity observed in Rhazya stricta extracts ( ) to assess multifunctional mechanisms .

How can chiral purity be maintained during large-scale synthesis?

Advanced Research Focus

Chiral degradation often occurs during esterification or hydroxylation steps. Use asymmetric catalysis (e.g., chiral oxazaborolidines) for stereocenter retention. Process analytical technology (PAT), such as inline FTIR, monitors real-time enantiomeric excess (ee). Compare crystallization conditions with vincamine ( ), which uses methanol/water mixtures to isolate α-configuration. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) validates purity ≥98% .

What analytical techniques differentiate this compound from its 14-methoxy analog?

Basic Research Focus

High-resolution mass spectrometry (HRMS) distinguishes molecular weight differences (bromo vs. methoxy: ~79.9 vs. ~31.0 Da). H-NMR identifies methoxy protons as a singlet at ~3.3 ppm (absent in brominated analogs). IR spectroscopy detects hydroxyl stretches (~3200 cm⁻¹) in the target compound, absent in methoxy derivatives. Cross-reference with spectral libraries for vincamine ( ) and EPA/NIH data () .

What in vitro models best assess its vascular effects?

Advanced Research Focus

Use aortic ring assays to measure vasodilation via wire myography, comparing potency to vinpocetine ( ). Endothelial cell cultures (e.g., HUVECs) pre-treated with TNF-α can evaluate NF-κB inhibition (via luciferase reporter assays, ). Pair with calcium imaging to study smooth muscle cell contraction. Contrast with vincamine’s cerebral vasodilation ( ) to map tissue-specific responses .

How do pH and solvent affect stability in pharmacokinetic studies?

Basic Research Focus

The carboxylic acid group confers pH-dependent solubility. Stability assays in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) reveal hydrolysis rates. Use LC-MS/MS to quantify degradation products (e.g., decarboxylation or ester cleavage). Solubility in DMSO (≥10 mM, ) must be validated against precipitation in aqueous buffers. Compare with vinpocetine’s plasma stability ( ) to design dosing regimens .

What computational tools predict metabolic sites for this compound?

Advanced Research Focus

Density functional theory (DFT) calculates electron densities to identify vulnerable sites (e.g., ester or hydroxyl groups). Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions (CYP3A4 likely dominant). Validate with microsomal incubation (human liver microsomes) and UPLC-QTOF-MS metabolite profiling. Contrast with vincamine’s hepatic glucuronidation ( ) to prioritize metabolic engineering .

How can contradictory data on its NF-κB inhibition be reconciled?

Advanced Research Focus

Discrepancies may arise from cell-type-specific IKKβ expression ( ). Use CRISPR-edited IKKβ-KO cell lines to isolate off-target effects. Dose-response curves (0.1–100 µM) in macrophages (RAW 264.7) vs. neurons (SH-SY5Y) clarify context-dependent activity. Phosphoproteomics can map upstream kinase pathways (e.g., Akt/mTOR) modulating NF-κB. Compare with vinpocetine’s PDE1-independent mechanisms ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.